molecular formula C42H24O12 B6292416 Calix[6]quinone CAS No. 128223-44-9

Calix[6]quinone

Cat. No. B6292416
CAS RN: 128223-44-9
M. Wt: 720.6 g/mol
InChI Key: PBSSYIWBTNGTNQ-UHFFFAOYSA-N
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Description

Calix[6]quinone (C6Q) is a synthetic quinone derivative that has been used in many scientific research applications. It is a highly versatile molecule, with a wide range of potential applications in laboratory experiments, including the synthesis of complex molecules, the study of biochemical and physiological effects, and the study of mechanisms of action.

Scientific Research Applications

Calix[6]quinone has been used in a wide range of scientific research applications. It has been used in the synthesis of complex molecules, including peptides, nucleic acids, and polymers. It has also been used in the study of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell cycle progression, and the induction of apoptosis. Additionally, this compound has been used in the study of mechanisms of action, including the modulation of enzyme activity and the inhibition of protein-protein interactions.

Mechanism of Action

The mechanism of action of Calix[6]quinone is not fully understood. However, it is believed that this compound interacts with a variety of proteins and enzymes, resulting in the modulation of their activity. Additionally, this compound has been shown to interact with DNA and RNA, resulting in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and modulate gene expression. In plants, this compound has been shown to induce cell death and inhibit growth. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The use of Calix[6]quinone in laboratory experiments has several advantages. It is a highly versatile molecule, with a wide range of potential applications in laboratory experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water and is toxic at high concentrations. Additionally, this compound is sensitive to light and air, and its stability can be affected by pH.

Future Directions

The potential future directions for Calix[6]quinone are numerous. This compound could be used in the development of new drugs, as it has been shown to have a wide range of biochemical and physiological effects. Additionally, this compound could be used in the development of new materials, as it has been used in the synthesis of complex molecules. Additionally, this compound could be used in the development of new diagnostic tools, as it has been used in the study of mechanisms of action. Finally, this compound could be used in the development of new biotechnologies, as it has been used in the study of biochemical and physiological effects.

Synthesis Methods

Calix[6]quinone can be synthesized using a variety of methods, including the Williamson ether synthesis, the Knoevenagel condensation, and the Suzuki coupling reaction. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This reaction produces a quinone derivative, which can then be further modified to produce this compound.

properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,6,9,12,15,18,21,24,27,30,33-dodecaene-5,11,17,23,29,35,37,38,39,40,41,42-dodecone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24O12/c43-31-7-19-1-20-8-32(44)10-22(38(20)50)3-24-12-34(46)14-26(40(24)52)5-28-16-36(48)18-30(42(28)54)6-29-17-35(47)15-27(41(29)53)4-25-13-33(45)11-23(39(25)51)2-21(9-31)37(19)49/h7-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSSYIWBTNGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C(C5=O)CC6=CC(=O)C=C(C6=O)CC7=CC(=O)C=C1C7=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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